Carbasugar Cyclization: D-Xylo-Derived Triene Undergoes Smooth Cyclization Whereas D-Gluco-Derived Analog Fails Entirely
In the synthesis of highly oxygenated bicyclic carbasugars, 2,3,4-tri-O-benzyl-D-xylopyranose-derived triene undergoes smooth cyclization to a polyhydroxylated hydrindane as a single diastereoisomer under standard thermal conditions [1]. The analogous triene prepared from D-glucose (using 2,3,4,6-tetra-O-benzyl-D-glucopyranose as the starting material) failed to undergo any cyclization, even when subjected to high-pressure conditions [1]. This functional outcome demonstrates that the D-xylo scaffold is essential for accessing this bicyclic carbasugar framework.
| Evidence Dimension | Cyclization reactivity of sugar-derived trienes |
|---|---|
| Target Compound Data | Smooth cyclization; single diastereoisomer of polyhydroxylated hydrindane obtained |
| Comparator Or Baseline | D-gluco-derived triene (prepared from 2,3,4,6-tetra-O-benzyl-D-glucopyranose) — no cyclization observed, even under high pressure |
| Quantified Difference | Cyclization occurs vs. no cyclization (qualitative binary outcome) |
| Conditions | Thermal cyclization conditions; D-gluco analog tested under both ambient and high-pressure conditions |
Why This Matters
For researchers targeting polyhydroxylated bicyclic carbasugars, this compound is the only viable benzylated aldose starting material; the D-gluco analog cannot yield the desired framework regardless of reaction optimization.
- [1] Jarosz, S.; et al. Synthesis of Highly Oxygenated Bicyclic Carbasugars. Remarkable Difference in the Reactivity of the d-gluco and d-xylo- Derived Trienes. Molecules 2020, 25(15), 3357. View Source
